molecular formula C12H15N4O7P B14795274 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate

Cat. No.: B14795274
M. Wt: 358.24 g/mol
InChI Key: UTLXJMOOLDJBME-UHFFFAOYSA-N
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Description

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate involves a transition metal-free one-pot cascade reaction. This method utilizes biomass-derived levulinic acid under mild conditions . The reaction involves the formation of C–N and C–O bonds, using methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature . This environmentally benign approach yields the desired tricyclic compounds efficiently.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple nitrogen and oxygen atoms in the structure allows for oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen or oxygen atoms, leading to the formation of reduced derivatives.

    Substitution: The tricyclic structure allows for substitution reactions, where different substituents can be introduced at various positions on the rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows for multiple points of interaction, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with nitrogen and oxygen atoms, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to unique chemical reactivities and potential applications. The uniqueness of 4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Key on ui mechanism of action

S-8510 is a BZD partial inverse agonist to the BZD site on the GABA-A receptors in the central nervous system. As an inverse agonist (which as a group elicit CNS effects such as insomnia, agitation, and proconvulsant behaviors), S-8510 functions as a negative modulator of the GABA-A receptor. S-8510, however, is a partial inverse agonist, which means it has a lower affinity for the BZD binding site than do full agonists, and studies in animals have shown that the drug does not induce convulsions or anxiety.

Molecular Formula

C12H15N4O7P

Molecular Weight

358.24 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;phosphoric acid;hydrate

InChI

InChI=1S/C12H10N4O2.H3O4P.H2O/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;1-5(2,3)4;/h2,4-5H,1,3,6H2,(H,14,15);(H3,1,2,3,4);1H2

InChI Key

UTLXJMOOLDJBME-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.O.OP(=O)(O)O

Origin of Product

United States

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